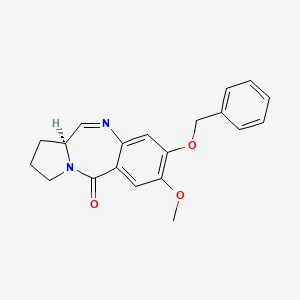
Cav 3.2 inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cav 3.2 inhibitor 2 is a compound that targets the Cav3.2 subtype of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and pain perception. This compound has shown potential in research for its ability to suppress T-channel-dependent somatic and visceral pain in mice .
Métodos De Preparación
The synthesis of Cav 3.2 inhibitor 2 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a series of reactions that include the formation of key intermediates and the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Cav 3.2 inhibitor 2 undergoes various chemical reactions, including inhibition of T-type calcium channels. The compound has an IC50 value of 0.09339 μM under -80mV holding potential . Common reagents and conditions used in these reactions include specific voltage conditions and the presence of calcium ions. The major products formed from these reactions are the inhibited calcium channels, which result in reduced neuronal excitability and pain perception .
Aplicaciones Científicas De Investigación
Cav 3.2 inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being studied for its potential as an analgesic for intractable pain, including somatic and visceral pain . The compound has shown efficacy in rodent models of acute, inflammatory, and chronic pain . Additionally, it is being explored for its role in treating epilepsy and other neurological disorders .
Mecanismo De Acción
The mechanism of action of Cav 3.2 inhibitor 2 involves the inhibition of Cav3.2 T-type calcium channels. These channels are responsible for regulating calcium influx in neurons, which in turn affects neuronal excitability and neurotransmitter release. By inhibiting these channels, this compound reduces neuronal excitability and pain perception . The molecular targets and pathways involved include the Cav3.2 channels and their associated signaling pathways .
Comparación Con Compuestos Similares
Cav 3.2 inhibitor 2 is unique in its high affinity and specificity for Cav3.2 T-type calcium channels. Similar compounds include ethosuximide, mibefradil, valproate, zonisamide, pimozide, and certain dihydropyridines (DHPs) . These compounds also target T-type calcium channels but may have different affinities and specificities for the various subtypes of these channels. This compound stands out due to its potent inhibition of T-channel-dependent pain and its potential for treating intractable pain conditions .
Propiedades
Fórmula molecular |
C32H37F2N3O |
|---|---|
Peso molecular |
517.7 g/mol |
Nombre IUPAC |
1-[4-(3-fluorophenyl)butyl]-3-[1-[4-(3-fluorophenyl)butyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2 |
Clave InChI |
HKFWSOWZPUPCOX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


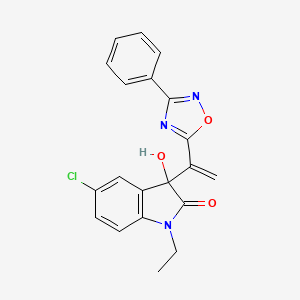
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
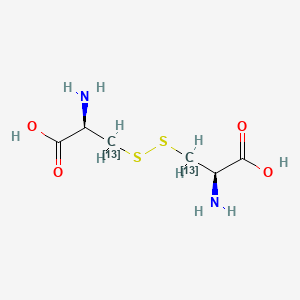
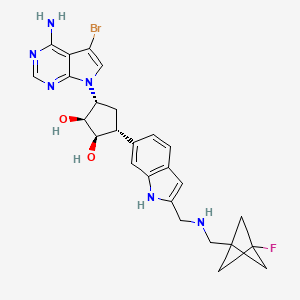


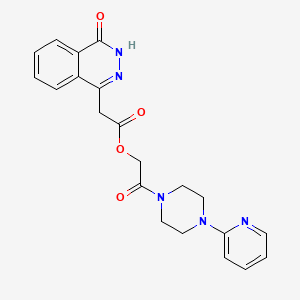

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
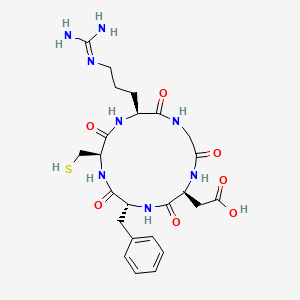

![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
